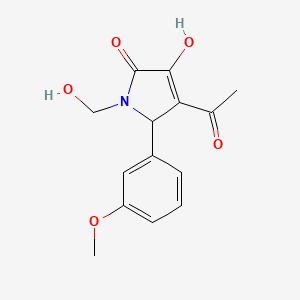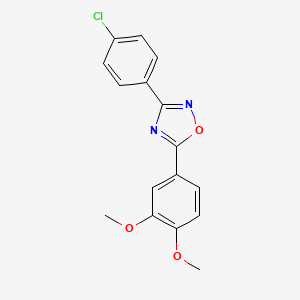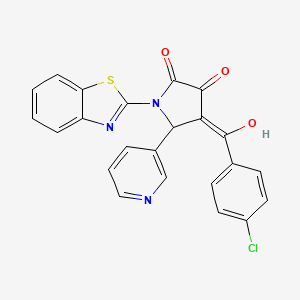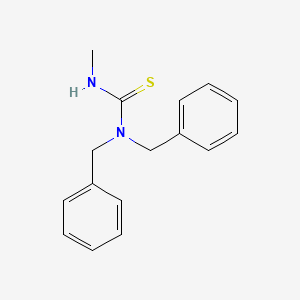![molecular formula C27H28N4O2S2 B11621697 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)
2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine est un composé organique complexe présentant des applications potentielles dans divers domaines, notamment la chimie médicinale et la recherche pharmaceutique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipéridine, un fragment thiazolidinone et un noyau pyridopyrimidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du dérivé pipéridine, suivie de la formation du cycle thiazolidinone. L'étape finale consiste à coupler ces intermédiaires avec le noyau pyridopyrimidinone dans des conditions de réaction spécifiques, telles que l'utilisation de solvants appropriés, de catalyseurs et le contrôle de la température.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend l'utilisation de techniques de criblage à haut débit pour identifier les conditions de réaction les plus efficaces et la mise en œuvre de réacteurs à grande échelle pour répondre au volume de production. En outre, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cela inclut les réactions de substitution nucléophile et électrophile, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Solvants : Méthanol, éthanol, dichlorométhane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner lieu à divers dérivés fonctionnalisés, en fonction des substituants introduits.
Applications de la recherche scientifique
La 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que la maladie d'Alzheimer, en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse de produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de l'agrégation bêta-amyloïde dans la maladie d'Alzheimer ou la modulation de la libération de neurotransmetteurs.
Applications De Recherche Scientifique
The compound (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and affecting various signaling pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Composés similaires
Donépézil : Un inhibiteur de l'acétylcholinestérase bien connu utilisé dans le traitement de la maladie d'Alzheimer.
Rivastigmine : Un autre inhibiteur de l'acétylcholinestérase avec un mécanisme d'action similaire.
Galantamine : Un composé qui inhibe également l'acétylcholinestérase et module les récepteurs nicotiniques.
Unicité
La 4-oxo-9-méthyl-2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine est unique en raison de son potentiel multi-cible, ce qui lui permet d'interagir avec plusieurs cibles moléculaires simultanément. Cette propriété en fait un candidat prometteur pour le développement d'agents thérapeutiques multifonctionnels, en particulier dans le traitement de maladies complexes comme la maladie d'Alzheimer.
Propriétés
Formule moléculaire |
C27H28N4O2S2 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O2S2/c1-3-30-26(33)22(35-27(30)34)17-21-24(28-23-18(2)8-7-13-31(23)25(21)32)29-14-11-20(12-15-29)16-19-9-5-4-6-10-19/h4-10,13,17,20H,3,11-12,14-16H2,1-2H3/b22-17- |
Clé InChI |
LFRUZJVFQYKUEV-XLNRJJMWSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)


![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)



